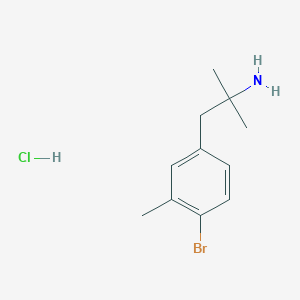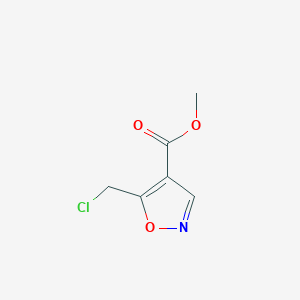
Methyl 5-(chloromethyl)-1,2-oxazole-4-carboxylate
Overview
Description
“Methyl 5-(chloromethyl)-1,2-oxazole-4-carboxylate” likely refers to a compound that contains an oxazole ring, which is a five-membered ring containing two carbon atoms, one oxygen atom, and one nitrogen atom . The “chloromethyl” group indicates the presence of a -CH2Cl group, and “carboxylate” suggests the presence of a -COO- group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, chloromethane compounds are often produced commercially by treating methanol with hydrochloric acid or hydrogen chloride .Molecular Structure Analysis
The molecular structure of this compound would likely include an oxazole ring with a chloromethyl group attached to one carbon and a carboxylate group attached to another carbon .Chemical Reactions Analysis
In general, chloromethane compounds can participate in various chemical reactions, including substitution and elimination reactions . The specific reactions would depend on the other functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. In general, chloromethane compounds are often colorless and sweet-smelling .Scientific Research Applications
-
Application in Metal Ion Chelation
- Field : Chemistry
- Summary : Quinoline and its derivatives, which include compounds similar to the one you mentioned, have been widely used as metal ion chelating agents, metal extracting agents, and corrosive inhibitors . They often show biological activity .
- Methods : The chloromethylation of 2-methyl-8-hydroxyquinoline was reported . The compound was dissolved in concentrated hydrochloric acid and formaldehyde was added to the solution. The mixture was cooled in an ice water bath with stirring and was treated with hydrogen chloride gas .
- Results : After the reaction finished, the yellow mixture was poured on ice and the solution neutralized with NaHCO3 solution. The product was collected by filtration and recrystallized from ethanol-water .
-
Application in Antioxidant Activity
- Field : Biochemistry
- Summary : New enones were synthesized from 5-hydroxymethylfurfurol (5-HMF) and its derivatives using Wittig reactions of various phosphoranes . The synthesized enones were observed to affect free-radical oxidation in model systems, in particular, to suppress generation of reactive oxygen species .
- Methods : 5-HMF, which was obtained from fructose by refluxing in DMSO without isolation from the reaction mixture, underwent Wittig reactions with the ylides at room temperature to form compounds .
- Results : The reaction products were isolated by flash chromatography over silica gel .
-
Application in Industrial Chemistry
- Field : Industrial Chemistry
- Summary : Chloromethane, also called methyl chloride, is an organic compound with the chemical formula CH3Cl . It is a crucial reagent in industrial chemistry .
- Methods : Chloromethane is produced through the reaction of methanol with hydrogen chloride .
- Results : Chloromethane is used in a variety of applications, including as a refrigerant .
-
Application in Aromatic Compound Chloromethylation
- Field : Organic Chemistry
- Summary : Chloromethylation of aromatic compounds can be catalyzed by zinc iodide . This process produces chloromethyl derivatives of aromatic compounds .
- Methods : The chloromethylation of aromatic compounds is carried out with dimethoxymethane and chlorosulfonic acid in the presence of ZnI2 in CH2Cl2 under mild conditions .
- Results : The resulting chloromethyl derivatives of aromatic compounds can be used as intermediates in the synthesis of a variety of fine chemicals, polymers, and pharmaceuticals .
-
Application in Refrigeration
- Field : Industrial Chemistry
- Summary : Chloromethane, also called methyl chloride, is an organic compound with the chemical formula CH3Cl . One of the haloalkanes, it is a colorless, sweet-smelling, flammable gas . Methyl chloride is a crucial reagent in industrial chemistry .
- Methods : Chloromethane is produced through the reaction of methanol with hydrogen chloride .
- Results : Chloromethane was formerly utilized as a refrigerant .
-
Application in Synthesis of Fine Chemicals, Polymers, and Pharmaceuticals
- Field : Organic Chemistry
- Summary : Chloromethylation of aromatic compounds can be catalyzed by zinc iodide . This process produces chloromethyl derivatives of aromatic compounds .
- Methods : The chloromethylation of aromatic compounds is carried out with dimethoxymethane and chlorosulfonic acid in the presence of ZnI2 in CH2Cl2 under mild conditions .
- Results : The resulting chloromethyl derivatives of aromatic compounds can be used as intermediates in the synthesis of a variety of fine chemicals, polymers, and pharmaceuticals .
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 5-(chloromethyl)-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3/c1-10-6(9)4-3-8-11-5(4)2-7/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJZWFGFKOUKJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(chloromethyl)-1,2-oxazole-4-carboxylate | |
CAS RN |
1027781-88-9 | |
| Record name | methyl 5-(chloromethyl)-1,2-oxazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



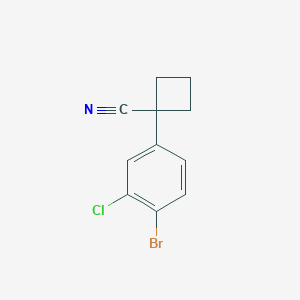
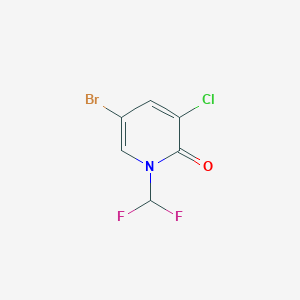
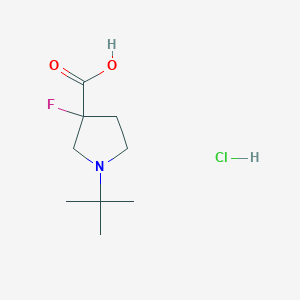
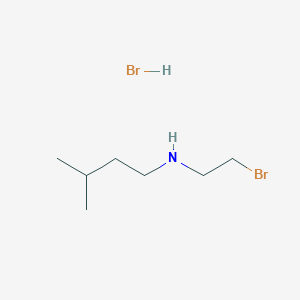
![1-{5-[(Propan-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}ethan-1-amine, oxalic acid](/img/structure/B1382497.png)
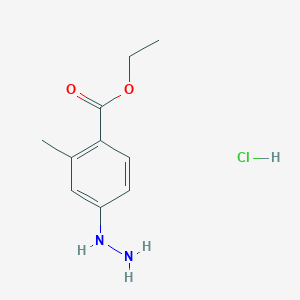
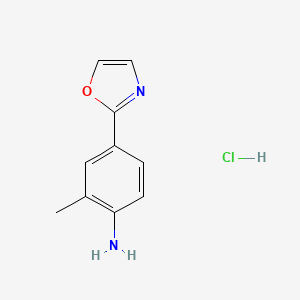
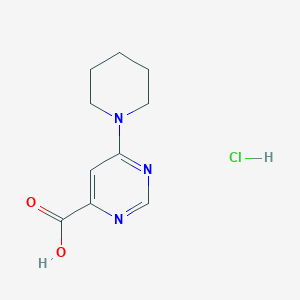
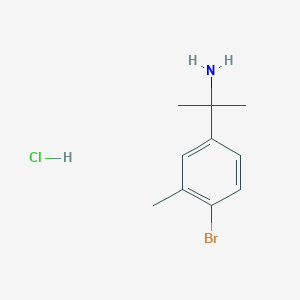
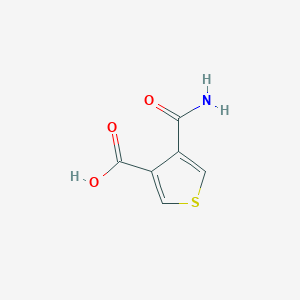
![2-[4-(aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide dihydrochloride](/img/structure/B1382508.png)

![N-[2-(morpholin-4-yl)ethyl]thiolan-3-amine dihydrochloride](/img/structure/B1382511.png)
